Beticolin 1

Description

Etiological Origin: Cercospora beticola as a Producer Organism

Beticolin 1 is a naturally occurring chemical compound produced by the phytopathogenic fungus Cercospora beticola. nih.govnih.gov This fungus is the causative agent of Cercospora leaf spot, a highly destructive foliar disease that affects a variety of plants, most notably sugar beets (Beta vulgaris). nih.govwikipedia.org The production of toxins by C. beticola is a key factor in its virulence and the development of disease symptoms in host plants. nih.govresearchgate.net

Cercospora beticola produces a family of related toxic compounds known as beticolins, with this compound being a prominent member. apsnet.org These toxins are considered non-host-specific phytotoxins, contributing to the necrotizing of infected plant cells. nih.govresearchgate.net The fungus, characterized as a hemibiotroph, initially grows within the plant tissue without causing visible symptoms before switching to a necrotrophic phase where it kills the host cells, a process aided by the secretion of toxins like beticolin. nih.govwikipedia.org The production of these secondary metabolites, including a yellow toxin referred to as Cercospora Beticola Toxin (CBT), is correlated with the fungus's ability to cause disease. wikipedia.orgekb.eg Research has identified a range of beticolins, designated B0 to B19, which share a common polycyclic structure but have variations in their isomeric configuration and side residues. apsnet.org

Table 1: Characteristics of Cercospora beticola and Beticolin Production

| Feature | Description |

|---|---|

| Producing Organism | Cercospora beticola |

| Common Disease | Cercospora Leaf Spot |

| Primary Host | Sugar Beet (Beta vulgaris) |

| Toxin Family | Beticolins |

| Pathogen Lifestyle | Hemibiotrophic |

Classification as a Mycotoxin

This compound is classified as a mycotoxin. nih.gov Mycotoxins are toxic secondary metabolites produced by fungi that can cause adverse health effects in humans and animals. nih.govresearchcommons.org While the term is often associated with toxins contaminating food and feed, it broadly applies to fungal toxins. In the context of plant pathology, toxins like beticolin that are produced by fungi and are harmful to plants are termed phytotoxins. wikipedia.orgresearchgate.net

The classification of this compound as a mycotoxin is based on its fungal origin and inherent toxicity. nih.govnih.gov Its biological activity, which includes the inhibition of plasma membrane H+-ATPase in plants, underscores its toxic nature. nih.govnih.gov The study of mycotoxins is a significant area of toxicology, with various classification schemes based on the producing fungi, chemical structure, or target organ systems. nih.gov

Structural Elucidation Context: Polycyclic Anthraquinone-Xanthone Hybrid Structure

The chemical structure of this compound is notably complex, characterized as a polycyclic hybrid molecule. nih.govresearchgate.net Its architecture is composed of an anthraquinone (B42736) moiety and a halogenated xanthone (B1684191) moiety, which are connected by a bicyclo[3.2.2]nonane ring system. nih.govresearchgate.net This intricate fusion of different chemical scaffolds gives rise to its unique properties.

The broader family of beticolins can be categorized into subgroups based on the ring closure of the heterocycle, resulting in ortho- and para-beticolins. researchgate.net this compound is a para-beticolin. researchgate.net The elucidation of this complex structure has been a subject of detailed chemical research, employing various spectroscopic and analytical techniques. researchgate.netacs.org The biosynthesis of this compound has also been investigated, revealing a biosynthetic gene cluster in Cercospora and a novel non-heme iron-dependent oxygenase responsible for the cleavage of the anthraquinone ring during its formation. nih.govresearchgate.net Polycyclic xanthones, a class of compounds to which beticolins are related, are known for their structural diversity and biological activities. frontiersin.org

Table 2: Structural Features of this compound

| Structural Component | Description |

|---|---|

| Core Moieties | Anthraquinone and Xanthone |

| Connecting Bridge | Bicyclo[3.2.2]nonane |

| Sub-classification | para-beticolin |

| Key Biosynthetic Enzyme | Non-heme iron-dependent oxygenase (BTG13) |

Structure

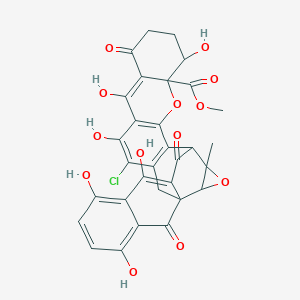

2D Structure

Properties

CAS No. |

142633-47-4 |

|---|---|

Molecular Formula |

C31H23ClO13 |

Molecular Weight |

639 g/mol |

IUPAC Name |

methyl 4-chloro-5,7,12,20,22,25-hexahydroxy-30-methyl-9,18,27-trioxo-14,29-dioxaoctacyclo[15.10.3.01,19.03,16.06,15.08,13.021,26.028,30]triaconta-3(16),4,6(15),7,19,21,23,25-octaene-13-carboxylate |

InChI |

InChI=1S/C31H23ClO13/c1-29-18-13-8(7-30(27(29)45-29)19(24(18)40)21(37)14-9(33)3-4-10(34)15(14)26(30)41)20(32)23(39)16-22(38)17-11(35)5-6-12(36)31(17,28(42)43-2)44-25(13)16/h3-4,12,18,27,33-34,36-39H,5-7H2,1-2H3 |

InChI Key |

CLUNURVHNUJGKK-UHFFFAOYSA-N |

SMILES |

CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C(C7=C4OC8(C(CCC(=O)C8=C7O)O)C(=O)OC)O)Cl |

Canonical SMILES |

CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C(C7=C4OC8(C(CCC(=O)C8=C7O)O)C(=O)OC)O)Cl |

Synonyms |

eticolin 1 beticolin-1 |

Origin of Product |

United States |

Elucidation of Beticolin 1 Biosynthetic Pathways

Enzymology of Beticolin 1 Biogenesis

Non-Heme Iron Oxygenase BTG13: Catalysis of Anthraquinone (B42736) Ring Cleavage

Reaction Mechanism Insights: Hydrogen Atom Abstraction and Oxygen Rebound

While the precise mechanistic details of hydrogen atom abstraction and oxygen rebound in the this compound biosynthetic pathway are not extensively detailed in the provided literature, these steps are fundamental to the catalytic cycle of many cytochrome P450 enzymes. These enzymes typically activate molecular oxygen, often initiating reactions through the abstraction of a hydrogen atom from a substrate, followed by the rebound of an oxygen atom to form a hydroxylated intermediate. Further investigation would be required to specifically delineate this mechanism within the context of this compound biosynthesis, potentially involving the P450 enzyme BTG5 or other uncharacterized enzymes within the biosynthetic gene cluster.

Fungal Cytochrome P450 BTG5: Bicyclo[3.2.2]nonane Skeleton Formation

The fungal cytochrome P450 enzyme, BTG5, plays a pivotal role in the biosynthesis of this compound by catalyzing the formation of its core bicyclo[3.2.2]nonane skeleton rsc.orgacs.orgrsc.org. This structural motif is crucial as it bridges the anthraquinone and xanthone (B1684191) moieties of the molecule acs.orgrcsb.orgresearchgate.netnih.gov.

Catalytic Role in Heterodimerization and Cyclization

BTG5 is responsible for orchestrating the formation of the bicyclo[3.2.2]nonane skeleton through a process involving both heterodimerization and subsequent cyclization rsc.orgacs.orgrsc.org. This enzymatic activity is essential for assembling the complex polycyclic structure characteristic of this compound.

Two-Step Mechanism and Redox-Neutral Cyclization

The catalytic mechanism employed by BTG5 for constructing the bicyclo[3.2.2]nonane skeleton is characterized by a distinct two-step process rsc.orgacs.orgrsc.org. The initial step involves a common oxidation process characteristic of P450 enzymes, leading to heterodimerization. This is followed by a second, less common step: a formal redox-neutral cyclization. This latter step has been described as a redox-mediated reaction, representing an unusual mode of P450 catalysis acs.org.

Anthrol Reductase CbAR: Role in Intermediate Reduction

Anthrol Reductase CbAR (CbAR) is another key enzyme identified in the this compound biosynthetic pathway, primarily involved in the reduction of intermediate compounds researchgate.net. This enzyme belongs to the Short-Chain Dehydrogenase/Reductase (SDR) superfamily and shares significant sequence homology with other reductases, such as 17β-HSDcl from Curvularia lunata researchgate.net.

Characterization and Substrate Specificity

CbAR has been characterized as an enzyme capable of accommodating a diverse range of bulky substrates, facilitating asymmetric reduction reactions researchgate.netresearchgate.netrcsb.org. Its ability to perform asymmetric reduction is crucial for generating specific stereochemical outcomes in the synthesis of this compound intermediates. Research has shown that CbAR can efficiently reduce substrates such as emodin (B1671224) and estrones researchgate.netresearchgate.netrcsb.org. The enzyme's crystal structure reveals that the tyrosine residue at position 210 (Tyr210) is critical for substrate recognition and binding, forming hydrogen bond interactions with His162 and π-π stacking interactions with emodin, thereby ensuring correct orientation for stereoselectivity researchgate.netresearchgate.net. Through structure-guided engineering, variants of CbAR, such as CbAR-H162F, have demonstrated enhanced capabilities in converting various diketones and α-haloacetophenones into optically pure chiral alcohols researchgate.netrcsb.org.

Stereoselectivity Control Mechanism

While detailed stereochemical control mechanisms for the entire this compound molecule are still under investigation, insights can be drawn from the enzymatic activities involved. Enzymes like CbAR, which are implicated in this compound biosynthesis, are known to exhibit significant stereoselectivity in their reactions, such as the asymmetric reduction of prochiral ketones to yield enantiopure chiral alcohols researchgate.net. The catalytic mechanisms of such enzymes are often elucidated through detailed structural analyses, including crystal structures of enzyme-substrate complexes researchgate.net. The formation of the bicyclo[3.2.2]nonane core by BTG5, a process involving dimerization and cyclization, inherently requires precise stereochemical control to establish the correct three-dimensional arrangement of atoms researcher.lifersc.org.

Regulatory Mechanisms in this compound Biosynthesis

The regulation of this compound biosynthesis is primarily governed by the coordinated expression of genes within the BTG gene cluster researchgate.netresearchgate.net. Understanding these regulatory mechanisms is key to controlling and potentially enhancing this compound production.

Environmental cues play a crucial role in modulating the expression of biosynthetic gene clusters in fungi. Research employing light-mediated comparative transcriptomics has revealed that the BTG gene cluster, responsible for this compound biosynthesis, is induced by light researchgate.net. This finding highlights light as a significant environmental factor influencing the transcriptional activation of genes involved in this compound production researchgate.net.

The identification of specific pathway regulators, such as transcription factors or allosteric modulators, is critical for engineering enhanced production of secondary metabolites. While specific regulators for this compound have not been explicitly detailed in the provided literature, studies on other fungal compounds demonstrate the efficacy of such strategies. For instance, in the biosynthesis of related compounds like AD (from Aspergillus flavipes), the overexpression of pathway-specific regulators has been shown to significantly improve production yields researchgate.net. Enzymes like CbAR, identified as being involved in this compound biosynthesis, represent key components whose roles and regulation are central to understanding pathway control researchgate.netresearchgate.net.

Key Enzymes in this compound Biosynthesis

| Enzyme Name | Enzyme Class/Type | Proposed Role in this compound Biosynthesis | Key Features/Notes |

| BTG13 | Non-heme iron-dependent oxygenase | Catalyzes anthraquinone ring cleavage | Unusual iron coordination (4 His, Kcx377) researchgate.netrsc.org |

| BTG5 | Cytochrome P450 | Catalyzes bicyclo[3.2.2]nonane skeleton formation (dimerization, cyclization) | Two-step mechanism researcher.lifersc.org |

| CbAR | Anthrol reductase (SDR superfamily) | Involved in this compound biosynthesis | Catalyzes asymmetric reduction of ketones; mechanisms elucidated by crystal structures researchgate.netresearchgate.net |

| BTG4 | (Unspecified) | Mentioned in relation to BTG gene knockout strains | Part of the BTG gene cluster researchgate.net |

| CTB1 | (Unspecified) | Involved in cercosporin (B1668469) production (related) | Gene knockout studies performed researchgate.netscience.gov |

| CTB3 | Monooxygenase | Involved in cercosporin biosynthesis (related) | Catalyzes oxidative cleavage acs.org |

| CTB9 | Fe(II)/α-KG-dependent oxygenase | Involved in cercosporin biosynthesis (related) | Catalyzes seven-membered methylenedioxy bridge formation acs.org |

Compound List

this compound

Cercosporin

Skyrin

Rugulosin A

Nor-toralactone

Citreorosein

Emodic acid

Dothideomins C & D

Ambruticins

Lemnalemnane A

Lemnardosinane A

Zingibergingerol A

Bipolaric acid

Bipolarone

Bipolariols A & B

Drechslerine B

Thielavins A, J, K

Ascomycopyrone C

Microascone A

Taberdisine A

Safflopentside A

Alliisativin A

Penihemeroterpenoid A

Falcarinphthalide A

Emodin

Molecular Mechanisms of Beticolin 1 Bioactivity

Enzymatic and Protein Target Interactions

Inhibition of Aromatase Enzymatic Activity and Expression

While some research indicates a potential link between beticolins and aromatase inhibition, detailed studies specifically on Beticolin 1's mechanism of action regarding aromatase enzymatic activity or expression are limited in the reviewed literature researchgate.net. General research on aromatase inhibitors highlights their role in modulating estrogen biosynthesis, crucial in various physiological processes and diseases scbt.comwaocp.orgnih.gov. However, concrete data detailing this compound's specific inhibitory effects or its influence on aromatase gene expression were not found in the provided search results.

Inhibition of Proteasome and Plasmin Enzymatic Activities

Suppression of Metabolic Enzymes

This compound has been shown to inhibit specific metabolic processes. Notably, it has been demonstrated to inhibit steroid 11β-hydroxylation in rat adrenocortical cell lines researchgate.net. This finding suggests that this compound can interfere with enzymes involved in steroid hormone synthesis, impacting key metabolic pathways.

Direct Interaction with ATPases (e.g., H+-ATPase inhibition)

A significant area of this compound's bioactivity involves its direct interaction with and inhibition of the plasma membrane H+-ATPase researchgate.netoup.comnih.govnih.govresearchgate.netnih.gov. Studies indicate that this compound inhibits the ATP hydrolysis activity of this enzyme, with the kinetics of inhibition dependent on the enzyme's environment. When the H+-ATPase is in a solubilized form, this compound exhibits non-competitive inhibition with respect to ATP. Conversely, when the enzyme is reconstituted into liposome (B1194612) membranes, the inhibition becomes competitive oup.comnih.govnih.gov. Furthermore, this compound's effect on the formation of the H+-ATPase-phosphorylated intermediate is also modulated by the lipid environment, showing marked inhibition when the enzyme is reconstituted into liposomes, but not when in a solubilized form oup.comnih.govnih.gov. These observations suggest that this compound directly targets the H+-ATPase, and its interaction is influenced by the membrane's lipid composition oup.comnih.govnih.gov. The toxin's action is not mediated through the C-terminal autoinhibitory domain of the proton pump nih.gov. Additionally, this compound is known to form complexes with Mg2+, with the dimeric neutral complex Mg2H2B2 potentially being the active form responsible for H+-ATPase inhibition nih.gov.

Table 1: H+-ATPase Inhibition Kinetics of this compound

| Enzyme State | Inhibition Type | Effect on Phosphorylated Intermediate | Dependence on Lipid Environment |

| Solubilized enzyme | Non-competitive (ATP) | Not affected | N/A |

| Reconstituted into liposomes | Competitive (ATP) | Marked inhibition | Crucial for inhibition kinetics |

Membrane Interaction and Ion Channel Formation

Formation of Ion Channels in Lipid Bilayers

This compound, along with other members of the beticolin family, has been demonstrated to form ion channels in planar lipid bilayers apsnet.orgapsnet.org. These toxins are hydrophobic and tend to accumulate within lipid bilayers, facilitating channel formation oup.com. While specific conductance values for this compound are not detailed in the provided literature, related compounds exhibit distinct channel properties. For instance, Beticolin 0, in the presence of Mg2+, forms channels with a unitary conductance of approximately 12 pS in 100 mM KCl nih.gov. Beticolin 3 has been shown to form voltage-independent ion channels with multiple conductance levels, such as 16 ± 1 pS, 32 ± 2 pS, and 57 ± 2 pS. This multi-conductance behavior is attributed to the cluster organization of elementary Beticolin 3 channels nih.govnih.gov. The ability of beticolins to assemble into multimeric structures to form pores across lipid bilayers is a key feature of their mechanism of action apsnet.orgapsnet.org.

Magnesium Ion-Dependent Dimerization and Membrane Affinity

This compound, in the presence of magnesium ions (Mg²⁺), undergoes a significant structural transformation that enhances its interaction with biological membranes. Research indicates that Mg²⁺ ions promote the assembly of this compound molecules into stable, electrically neutral dimers apsnet.orgnih.gov. This dimerization process is crucial for the formation of functional ion channels. The complex formed between this compound and Mg²⁺ ions has an increased affinity for hydrophobic environments, facilitating its partitioning into cell membranes apsnet.org. The three-dimensional structure of these this compound-Mg²⁺ complexes has been elucidated, providing insights into their molecular architecture and function apsnet.org. These Mg²⁺-dependent dimeric complexes are considered the fundamental units responsible for pore formation across lipid bilayers apsnet.orgnih.gov.

Influence on Membrane Conductance and Permeability

A key bioactivity of this compound and related beticolins is their ability to form ion channels within cell membranes, leading to a substantial increase in membrane conductance apsnet.orgnih.gov. These channels are characterized as weakly cation-selective, allowing cations such as potassium (K⁺), sodium (Na⁺), and lithium (Li⁺) to pass through more readily than anions like chloride (Cl⁻) apsnet.orgnih.gov. Studies employing planar lipid bilayer techniques have revealed that the current-voltage (I-V) relationships of beticolin-formed channels are linear, meaning the slope conductance remains independent of the applied voltage apsnet.org. This suggests that ions move through the pore at a rate directly proportional to the driving force.

While specific data for this compound alone is often discussed in the context of the broader beticolin family, research on beticolin 0 (which shares structural similarities) provides indicative permeability ratios. These ratios, derived using the Goldman-Hodgkin-Katz equation, suggest that beticolin channels are generally poorly selective nih.gov.

Table 1: Permeability Ratios of Beticolin Channels

| Ion Pair | Permeability Ratio (P_cation / P_K) |

| K⁺/K⁺ | 1.00 |

| Na⁺/K⁺ | ~0.65 |

| Li⁺/K⁺ | Not specified |

| Ca²⁺/K⁺ | ~0.40 |

| Cl⁻/K⁺ | ~0.30 |

Note: Permeability ratios are based on studies of beticolins, with specific data often derived from Beticolin 0 due to structural similarities apsnet.orgnih.gov.

Furthermore, research on Beticolin 3 suggests that multiple conductance states observed in channels can arise from a cluster organization of elementary Beticolin channels, rather than distinct channel structures researchgate.net. The specific configuration of the beticolin molecule, including isomeric forms and substituent residues, can influence both the conductance and ionic selectivity of the formed channels apsnet.org.

Oxidative Stress and Angiogenesis Modulation

Antioxidant Activity

Beticolins, as a class of compounds, have demonstrated antioxidant properties apsnet.orgdntb.gov.ua. Specifically, beticolins have been shown to exhibit scavenging activity against superoxide (B77818) radicals (O₂•⁻) apsnet.org. Beticolin 0, in particular, has also been noted for its antioxidant activity in organic media dntb.gov.ua. These properties suggest a potential role in mitigating oxidative stress, although the precise mechanisms and efficacy of this compound in this regard require further detailed investigation.

Advanced Research Methodologies in Beticolin 1 Investigation

Structural Biology and Computational Modeling

X-Ray Crystallography for Enzyme-Substrate and Protein Complex Structures

X-ray crystallography is a cornerstone technique for determining the three-dimensional atomic structure of molecules, including proteins and their complexes with substrates or inhibitors sci-hub.senih.govbiologiachile.cl. This method provides high-resolution insights into the precise arrangement of atoms, which is crucial for understanding enzyme active sites and substrate binding sci-hub.sebiologiachile.cl.

Research has utilized X-ray diffraction to determine the structures of enzymes involved in Beticolin 1 biosynthesis, such as BTG13, a non-heme iron-dependent oxygenase. Studies have elucidated the crystal structures of enzymes like NOV1 and LcpK30, which, while not directly this compound enzymes, demonstrate the application of X-ray crystallography in understanding similar oxygenase mechanisms researchgate.netacs.org. For instance, the crystal structure of LcpK30 was instrumental in constructing enzyme-substrate models for quantum mechanics/molecular mechanics (QM/MM) calculations to elucidate its cleavage mechanism acs.org. Similarly, studies on other beticolins, such as p-beticolins B1, B3, and B13, have relied on X-ray diffraction to confirm and elucidate their proposed structures, with diffraction experiments performed on synchrotron beam lines psu.edu. These structural insights are vital for understanding how these molecules are formed and interact within biological systems.

Molecular Dynamics Simulations and Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, often combined in QM/MM approaches, are indispensable tools for dissecting the intricate mechanisms of enzymatic reactions acs.orgresearchgate.netresearchgate.netmdpi.comnih.govrsc.org. MD simulations allow researchers to observe the dynamic behavior of biomolecules and their interactions over time at an atomic level nih.gov. QM calculations, on the other hand, provide detailed electronic and energetic information about specific reaction steps, transition states, and intermediates acs.orgresearchgate.netmdpi.comnih.gov.

In the context of this compound, QM/MM calculations have been employed to investigate the catalytic mechanism of BTG13, the enzyme responsible for anthraquinone (B42736) ring cleavage researchgate.netresearchgate.netresearchgate.net. These studies revealed that BTG13 functions more like a monooxygenase, selectively inserting an oxygen atom into a specific bond, rather than a typical dioxygenase researchgate.netresearchgate.netresearchgate.net. The calculations suggest a mechanism involving the formation of a lactone species followed by hydrolysis researchgate.netresearchgate.netresearchgate.net. Similarly, QM/MM calculations have been used to elucidate the reaction mechanisms of related enzymes like NOV1 and LcpK30, providing insights into double C-C bond cleavage processes researchgate.netacs.org. These computational methods are crucial for understanding the precise chemical transformations occurring during the biosynthesis of complex molecules like this compound.

Structure-Guided Engineering for Enzyme Modification

Structure-guided engineering, also known as protein engineering, leverages detailed structural information, often obtained from X-ray crystallography, to rationally modify enzyme properties researchgate.netzymvol.com. By understanding the enzyme's active site and substrate interactions, researchers can introduce specific mutations to alter activity, specificity, or stability zymvol.com.

While direct examples of structure-guided engineering specifically for this compound biosynthesis enzymes were not detailed in the provided search results, the principle is well-established in enzyme research. For instance, studies on related dioxygenases like PaD have used X-ray crystal structures to understand how motifs within the enzyme dictate substrate specificity, suggesting that similar approaches could be applied to engineer enzymes like BTG13 for altered substrate preferences or improved catalytic efficiency researchgate.net. The ability to modify enzymes based on their structural blueprints opens avenues for optimizing biocatalysts for industrial applications or for further exploring biosynthetic pathways researchgate.netzymvol.com.

Metabolomics for Pathway Intermediates and Product Profiling

Metabolomics provides a comprehensive snapshot of the low-molecular-weight molecules (metabolites) within a biological system, offering critical insights into metabolic pathways and the identification of pathway intermediates and products metabolon.comnih.govresearchgate.netnih.govpreprints.orgresearchgate.net. This field is broadly divided into targeted and untargeted metabolomics.

Targeted and Untargeted Metabolomics for Biosynthetic Analysis

Untargeted metabolomics aims for a global and comprehensive analysis of all detectable metabolites in a sample, serving as a discovery tool to identify unknown targets and generate hypotheses metabolon.comresearchgate.netnih.govpreprints.org. In contrast, targeted metabolomics focuses on the measurement of a predefined set of characterized metabolites, often used for hypothesis validation or precise quantification of specific compounds within known pathways metabolon.comresearchgate.netnih.govpreprints.org.

Research into the biosynthetic pathway of this compound has employed metabolomic strategies to identify key intermediates and products researchgate.netnih.gov. By analyzing metabolic extracts from gene knockout strains of the BTG gene cluster, researchers could map out the proposed biosynthetic pathway of this compound, highlighting the compounds involved and their origins researchgate.netnih.gov. These studies allow for the systematic identification of metabolites that serve as precursors or products, thereby illuminating the biochemical routes leading to this compound.

Mass Spectrometry and NMR-Based Metabolomics

Studies investigating the biosynthesis of this compound likely utilize these techniques to identify and characterize the various metabolites involved in its complex pathway. While specific details on MS and NMR applications for this compound itself were not explicitly detailed in the search results, the general utility of these methods in metabolomics is well-documented nih.govnih.govresearchgate.netosti.gov. For instance, LC-MS and NMR are routinely used for metabolite profiling and identification in various biological systems, including studies on plant defense pathways and microbial metabolism researchgate.netmdpi.com. The integration of MS and NMR is crucial for comprehensive metabolic analysis, allowing for the accurate identification and quantification of pathway intermediates and final products, which are essential for understanding the biosynthesis of molecules like this compound.

Strategic Applications and Future Directions in Beticolin 1 Research

Synthetic Biology for Rational Design and Production

Synthetic biology offers powerful tools for the rational design and production of complex natural products like beticolin 1. By manipulating the biosynthetic pathways of this polyketide, researchers can enhance its production and create novel analogs with potentially improved properties.

Pathway Engineering for Enhanced Biosynthesis

The elucidation of the this compound biosynthetic gene cluster is a critical first step towards its enhanced production through pathway engineering. researchgate.netnih.govresearchgate.net A recent study successfully identified this cluster in Cercospora using light-mediated comparative transcriptomics. researchgate.netnih.gov This cluster contains genes encoding the necessary enzymes for the intricate assembly of this compound from its anthraquinone (B42736) and halogenated xanthone (B1684191) moieties. researchgate.netnih.govresearchgate.net

A key discovery within this pathway was a novel non-heme iron-dependent oxygenase, BTG13, which is responsible for the cleavage of the anthraquinone ring, a crucial step in the biosynthesis. researchgate.netnih.govhep.com.cn Understanding the function of such enzymes allows for targeted metabolic engineering strategies. These strategies can include the overexpression of rate-limiting enzymes, the knockout of competing pathways, and the introduction of heterologous genes to improve precursor supply. For instance, techniques like Randomized BioBrick assembly could be employed to create a library of genetic combinations to identify the most efficient production pathway. mdpi.com The principles of metabolic engineering, such as enhancing the supply of precursors like acetyl-CoA and NADPH, have been successfully applied to increase the production of other complex molecules like betulinic acid in Saccharomyces cerevisiae. nih.gov Similar approaches could be adapted for this compound biosynthesis in a suitable heterologous host.

Chemoenzymatic Synthesis of this compound and Analogs

A chemoenzymatic approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, providing a powerful strategy for producing this compound and its analogs. beilstein-journals.orgnih.gov This method allows for the creation of complex molecular architectures that are challenging to achieve through purely chemical or biological means. acs.org

The modular nature of chemoenzymatic synthesis enables the rapid generation of a diverse range of analogs by incorporating different building blocks. nih.gov For example, enzymes like the cytochrome P450 monooxygenase RugG, which catalyzes the dimerization of emodin (B1671224) radicals, could potentially be used to create novel dimeric polyphenols. acs.org Similarly, the discovery of the P450 enzyme DotG, which constructs a unique tricyclo[5.2.2.0.4,8]undecane core, opens up possibilities for creating novel caged bisanthraquinone structures. acs.org By combining such enzymatic transformations with chemical modifications, a wide array of this compound analogs with varied functionalities can be synthesized for further biological evaluation. nih.govnih.gov

Exploration of Analogues and Derivatives with Enhanced Bioactivities

The complex structure of this compound, featuring a polycyclic framework with a monochlorinated xanthone and a tetrahydrogenated anthraquinone, presents numerous opportunities for modification to create analogs with enhanced or novel bioactivities. escholarship.orgrsc.org Researchers have already explored the synthesis of various analogs of related anthraquinone-xanthone heterodimers, demonstrating that even minor structural changes can significantly impact their biological activity. escholarship.org For instance, some analogs of acremonidin A have shown superior minimum inhibitory concentrations (MICs) compared to the parent compound. escholarship.org

The generation of new derivatives can be achieved through both synthetic and biosynthetic approaches. For example, six new polyketides with a 23,28 seco-beticolin carbon skeleton were isolated from a marine-derived fungus, and some of these compounds exhibited potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Furthermore, the interconversion of ortho- and para-isomers under basic conditions suggests that the stereochemistry of beticolin analogs can be manipulated to potentially influence their biological properties. rsc.org The development of chemoenzymatic strategies further expands the toolkit for creating novel analogs, allowing for the targeted introduction of functionalities to probe structure-activity relationships and develop compounds with improved therapeutic potential. nih.gov

Development of Innovative Therapeutic Concepts Based on this compound Mechanisms

The unique mode of action of this compound provides a foundation for developing innovative therapeutic concepts. This compound is known to form channel-like structures in cell membranes, leading to a loss of electrolytes and subsequent rapid cell death. researchgate.net This mechanism of disrupting membrane integrity could be exploited for various therapeutic applications.

One promising area is the development of novel antimicrobial agents. The ability of this compound to disrupt microbial cell membranes makes it a candidate for combating drug-resistant pathogens. Furthermore, the discovery of related compounds with potent bioactivities, such as those inhibiting MRSA, highlights the potential of this chemical scaffold in antimicrobial drug discovery. frontiersin.org

Beyond its antimicrobial properties, the cytotoxic nature of this compound and its analogs could be harnessed for anticancer therapies. mdpi.com The ability to induce cell death could be targeted towards cancer cells, potentially leading to the development of new chemotherapeutic agents. The exploration of structure-activity relationships through the synthesis of analogs will be crucial in optimizing the potency and selectivity of these compounds for therapeutic use. nih.gov

Role in Phytopathogen-Host Interactions and Disease Management

This compound is a key virulence factor for the phytopathogenic fungus Cercospora beticola, the causative agent of Cercospora leaf spot disease in sugar beets. uoguelph.caassbt.orgnih.gov This toxin, along with cercosporin (B1668469), plays a crucial role in the pathogen's ability to debilitate host plant cells, leading to the characteristic necrotic lesions on the leaves. researchgate.netassbt.org The production of this compound facilitates the growth and spread of the fungus throughout the plant tissue, contributing significantly to the disease's severity and the resulting economic losses in sugar beet production. uoguelph.canih.gov

Understanding the role of this compound in the host-pathogen interaction is essential for developing effective disease management strategies. nih.gov Current management practices rely heavily on the application of fungicides, but the emergence of resistant C. beticola strains necessitates the development of alternative approaches. uoguelph.canih.gov Research into the biosynthetic pathway of this compound could reveal novel targets for fungicides that specifically inhibit its production, thereby reducing the pathogen's virulence. nih.gov Furthermore, a deeper understanding of how this compound interacts with the host plant could inform the breeding of resistant sugar beet cultivars. Combining these molecular approaches with traditional methods like crop rotation and sanitation can lead to more sustainable and effective disease management. apsnet.org

Integrative 'Omics' Approaches for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of this compound, from its biosynthesis to its ecological and potential therapeutic roles, the integration of multiple 'omics' technologies is indispensable. nus.edu.sgnih.gov These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, allow for a holistic view of the complex biological processes involved. frontiersin.orgresearchgate.net

Data Table: Integrative 'Omics' in this compound Research

| 'Omics' Field | Application in this compound Research | Potential Insights |

|---|---|---|

| Genomics | Sequencing the genome of Cercospora beticola and other beticolin-producing fungi. | Identification of the beticolin biosynthetic gene cluster, understanding of genome evolution, and discovery of new enzymatic functions. researchgate.netnih.govnih.gov |

| Transcriptomics | Analyzing gene expression profiles under different conditions (e.g., light exposure). | Elucidation of the regulatory networks controlling beticolin biosynthesis and identification of key transcription factors. researchgate.netnih.gov |

| Proteomics | Identifying and quantifying the proteins involved in the beticolin biosynthetic pathway. | Characterization of enzyme function and regulation, and identification of protein-protein interactions. frontiersin.org |

| Metabolomics | Profiling the metabolic changes in the fungus and the host plant during infection. | Identification of beticolin precursors and degradation products, and understanding the metabolic impact of the toxin on the host. nus.edu.sgnih.gov |

By integrating data from these different 'omics' platforms, researchers can construct detailed models of the molecular and cellular systems related to this compound. nih.gov This integrative approach is crucial for understanding host-pathogen interactions, identifying new drug targets, and developing strategies for the rational design and production of novel beticolin analogs. frontiersin.org For instance, combining genomic and transcriptomic data has already been instrumental in identifying the beticolin biosynthetic gene cluster. researchgate.netnih.gov Future studies that incorporate proteomic and metabolomic data will undoubtedly provide even deeper insights into the complex biology of this fascinating natural product.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Beticolin 1, and how can researchers ensure reproducibility?

- Methodological Guidance : Synthesis protocols should include step-by-step reaction conditions (e.g., solvent, temperature, catalysts) and purification methods (e.g., column chromatography, recrystallization). Characterization requires spectroscopic validation (NMR, IR, MS) and purity assessment (HPLC, elemental analysis). To ensure reproducibility, document batch-specific variables (e.g., solvent purity, equipment calibration) and adhere to IUPAC guidelines for reporting synthetic yields and spectral data .

Q. How can researchers design experiments to evaluate the biological activity of this compound in preliminary assays?

- Methodological Guidance : Use in vitro assays (e.g., enzyme inhibition, cell viability assays) with appropriate controls (positive/negative, vehicle controls). Employ dose-response curves to determine IC50/EC50 values and validate results with statistical methods (e.g., ANOVA, p-value thresholds). Include triplicate measurements to account for biological variability .

Q. What analytical techniques are critical for validating the structural integrity and stability of this compound under varying conditions?

- Methodological Guidance : Use HPLC for purity checks under stress conditions (e.g., pH, temperature). Pair with spectroscopic methods (e.g., NMR for structural confirmation, mass spectrometry for molecular weight validation). Stability studies should follow ICH guidelines, including accelerated degradation tests and kinetic modeling to predict shelf-life .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s mechanism of action?

- Methodological Guidance : Conduct systematic comparative studies using standardized assays (e.g., SPR for binding affinity vs. cellular assays for functional effects). Perform meta-analyses of existing data to identify confounding variables (e.g., cell line differences, assay protocols). Validate hypotheses with orthogonal methods (e.g., CRISPR knockouts, isotopic labeling) .

Q. What experimental design strategies optimize the synthetic yield and scalability of this compound without compromising purity?

- Methodological Guidance : Apply Design of Experiments (DoE) to test reaction parameters (e.g., molar ratios, solvent systems). Use flow chemistry for scalability studies and inline analytics (e.g., FTIR) for real-time monitoring. Compare batch vs. continuous processes and validate with green chemistry metrics (e.g., E-factor) .

Q. How can multi-omics approaches elucidate the downstream signaling pathways affected by this compound?

- Methodological Guidance : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) to map pathway interactions. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis and prioritize targets via CRISPR-Cas9 screening. Validate findings with in vivo models (e.g., zebrafish, murine systems) .

Q. What frameworks are effective for designing comparative studies between this compound and structurally analogous compounds?

- Methodological Guidance : Employ the PICO framework (Population: target protein; Intervention: this compound; Comparator: analogs; Outcome: binding affinity/activity). Use molecular docking to predict interactions and validate with SPR/ITC. Standardize assays across compounds to minimize variability and apply multivariate statistical analysis (e.g., PCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.